

"Methyl 2-(5-methylfuran-2-yl)benzoate" literature review

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Compound of Interest

Compound Name: Methyl 2-(5-methylfuran-2-yl)benzoate

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An In-depth Technical Guide to **Methyl 2-(5-methylfuran-2-yl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-methylfuran-2-yl)benzoate is a biaryl compound featuring a benzoate and a substituted furan ring. While specific literature on this exact molecule is not readily available, this guide provides a comprehensive overview based on established synthetic methodologies and the known properties of its constituent chemical motifs. This document outlines a plausible synthetic route, projected analytical data, and potential biological activities, making it a valuable resource for researchers interested in the synthesis and evaluation of novel furan-containing compounds for drug discovery and materials science.

Chemical Structure and Properties

IUPAC Name: **Methyl 2-(5-methylfuran-2-yl)benzoate** Molecular Formula: C₁₃H₁₂O₃

Molecular Weight: 216.23 g/mol Canonical SMILES: CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC

Table 1: Predicted Physicochemical Properties

Property	Value	Source
Boiling Point	~320-340 °C (Predicted)	Inferred from related structures
Melting Point	Not available	-
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc, THF)	Inferred from structural similarity
Appearance	Likely a white to off-white solid	Inferred from related biaryl compounds

Synthesis

The synthesis of **Methyl 2-(5-methylfuran-2-yl)benzoate** can be effectively achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings due to its high efficiency and functional group tolerance.^[1] The proposed synthetic pathway involves the coupling of Methyl 2-bromobenzoate with (5-methylfuran-2-yl)boronic acid.

Experimental Protocol: Suzuki Cross-Coupling

This protocol is based on established procedures for Suzuki coupling of aryl halides with heterocyclic boronic acids.^[1]

Materials:

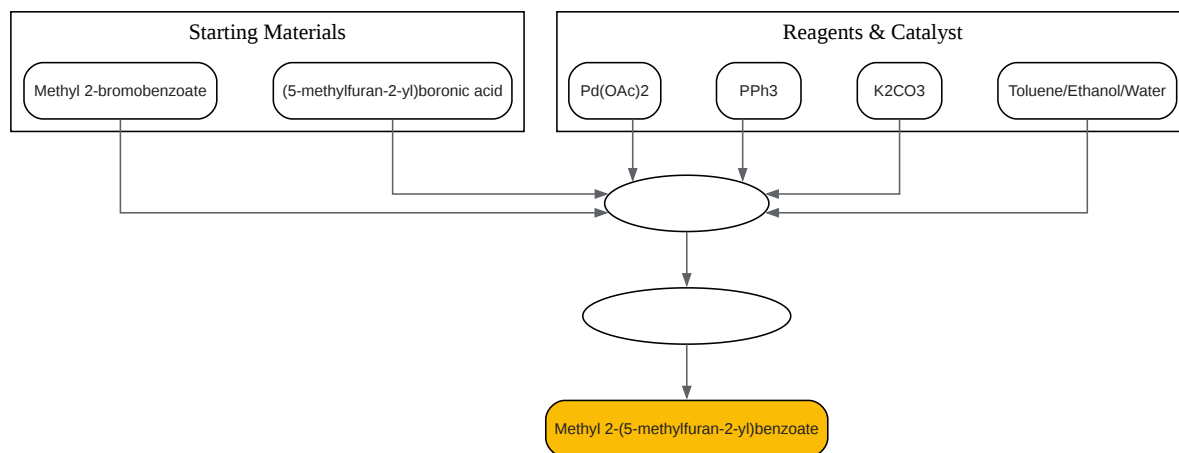
- Methyl 2-bromobenzoate
- (5-methylfuran-2-yl)boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene

- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add Methyl 2-bromobenzoate (1.0 mmol), (5-methylfuran-2-yl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add a 3:1 mixture of toluene and ethanol (10 mL) and water (2 mL).
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure **Methyl 2-(5-methylfuran-2-yl)benzoate**.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **Methyl 2-(5-methylfuran-2-yl)benzoate**.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for **Methyl 2-(5-methylfuran-2-yl)benzoate** based on characteristic values for related furan and benzoate compounds.^[2]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.90	d	7.8	1H	Ar-H
7.55	t	7.5	1H	Ar-H
7.40	t	7.6	1H	Ar-H
7.30	d	7.7	1H	Ar-H
6.50	d	3.2	1H	Furan-H
6.15	d	3.2	1H	Furan-H
3.90	s	-	3H	-OCH ₃
2.40	s	-	3H	-CH ₃

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
168.0	C=O (ester)
155.0	Furan-C
152.0	Furan-C
132.0	Ar-C
131.5	Ar-C
130.0	Ar-C
129.0	Ar-C
128.5	Ar-C
125.0	Ar-C
112.0	Furan-CH
108.0	Furan-CH
52.5	-OCH ₃
14.0	-CH ₃

Table 4: Predicted IR and Mass Spectrometry Data

Technique	Characteristic Peaks
IR (KBr, cm ⁻¹)	3100 (Ar-H stretch), 2950 (C-H stretch), 1720 (C=O stretch), 1600, 1480 (C=C stretch), 1280 (C-O stretch)[3]
Mass Spec (EI)	m/z (%): 216 (M ⁺), 185 (M ⁺ - OCH ₃), 157, 128

Potential Biological Activities

While the biological profile of **Methyl 2-(5-methylfuran-2-yl)benzoate** has not been explicitly studied, the furan and benzoate moieties are present in numerous biologically active

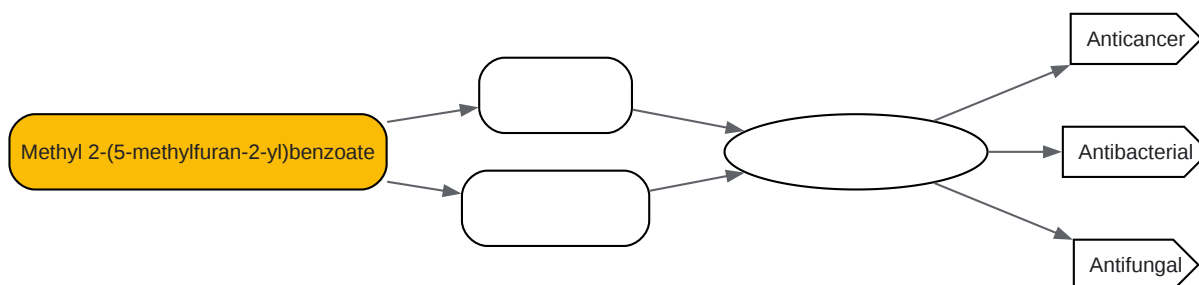
compounds. This suggests that the target molecule could exhibit a range of pharmacological effects.

Furan derivatives are known to possess a wide spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5] The electron-rich nature of the furan ring allows for various interactions with biological targets.[4] Similarly, benzofuran derivatives, which share structural similarities, have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[6][7][8]

The benzoate portion of the molecule can also contribute to its biological activity. Benzoic acid and its esters are known for their antimicrobial properties and are used as preservatives.

Given the combination of these two pharmacophores, **Methyl 2-(5-methylfuran-2-yl)benzoate** is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Logical Relationship for Bioactivity Exploration



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Caption: Potential bioactivity exploration pathway.

Conclusion

Methyl 2-(5-methylfuran-2-yl)benzoate represents an interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and initial characterization. The proposed Suzuki coupling protocol offers a reliable method for its preparation. The predicted spectroscopic data will aid in its identification and characterization.

Furthermore, the analysis of its structural components suggests that it may possess valuable biological properties, warranting further investigation in drug discovery programs. This document serves as a starting point for researchers to unlock the potential of this novel compound.

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